molecular formula C20H14ClN3O2S B11091216 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11091216
M. Wt: 395.9 g/mol
InChI Key: SOUAVZVWLMOGJQ-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a naphthylacetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 1-naphthylamine and chloroacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to its antimicrobial and anticancer effects. Additionally, it may interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
  • 2-{[4-(2-chlorophenyl)-5-(1-pyrrolidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-pentylacetamide

Uniqueness

Compared to similar compounds, 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and the naphthylacetamide moiety provides a versatile platform for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14ClN3O2S/c21-15-10-8-14(9-11-15)19-23-24-20(26-19)27-12-18(25)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,25)

InChI Key

SOUAVZVWLMOGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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